Home > Products > Screening Compounds P73006 > Cyclopentane-1,3-dicarboxamide
Cyclopentane-1,3-dicarboxamide -

Cyclopentane-1,3-dicarboxamide

Catalog Number: EVT-8141050
CAS Number:
Molecular Formula: C7H12N2O2
Molecular Weight: 156.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthetic Methodologies and Optimization Strategies for Cyclopentane-1,3-dicarboxamide

Comparative Analysis of Cyclopentane Dicarboxamide Synthesis Pathways

Cyclopentane-1,3-dicarboxamide (C₇H₁₂N₂O₂; MW 156.18 g/mol) serves as a critical pharmacophore in sodium channel blockers for chronic pain management [1] [3]. Traditional synthesis routes rely on cyclization-functionalization strategies, where dimethyl cyclopentane-1,3-dicarboxylate (C₉H₁₄O₄) undergoes aminolysis with ammonia or amines under high-pressure conditions. This method typically achieves moderate yields (60–75%) but suffers from regioselectivity challenges due to competing ester group reactions [6].

Modern transition-metal-catalyzed approaches have emerged as superior alternatives. Rhodium-catalyzed decarbonylative cycloadditions between cyclobutanones and alkenes enable stereoselective construction of the cyclopentane core via formal (4+2-1) transformations. This method yields bridged cyclopentane dicarboxamides with >65% efficiency and enhanced diastereomeric purity (>95% de) [9]. Parallel optimization through microscale high-throughput experimentation has identified nickel-catalyzed systems that couple cyclopentane precursors with aryl chlorides, minimizing β-hydride elimination side products [7].

Table 1: Comparative Synthesis Pathways

MethodKey Reagents/ConditionsYield (%)Stereoselectivity
Classical aminolysisNH₃, 100°C, 48h60–75Low
Rh-catalyzed cycloaddition[Rh(coe)₂Cl]₂/XPhos, 170°C65–69High (trans-1,3)
Radical borylationB₂pin₂, Cu(I) catalyst80–85Moderate
Ni-catalyzed couplingNi(cod)₂, secondary boronic acids70–78High

Bioisosteric replacement strategies using bicyclo[1.1.1]pentane (BCP) motifs have gained traction. BCP analogues of cyclopentane-1,3-dicarboxamide exhibit 3–5-fold improved solubility (e.g., CHI index reduction from 85 to 45) while maintaining comparable synthetic complexity [5].

Role of Rigid Cyclic Linkers in Enhancing Pharmacokinetic Stability

The conformational rigidity of cyclopentane-1,3-dicarboxamide significantly enhances metabolic stability and target engagement in voltage-gated sodium channel (Naᵥ) inhibitors. Structural analyses confirm that replacing flexible succinimide linkers (e.g., in lead compound BPBTS) with trans-cyclopentane diamide scaffolds reduces rotational freedom by 80%, enforcing optimal topology for Naᵥ1.7 channel binding [1] [4].

Table 2: Pharmacokinetic Impact of Rigid vs. Flexible Linkers

ParameterFlexible Succinimide LinkerRigid Cyclopentane Linker
Plasma clearance (rat)38 mL/min/kg9 mL/min/kg
Metabolic half-life0.8 h3.2 h
Naᵥ1.7 IC₅₀420 nM85 nM
Aqueous solubility12 μg/mL89 μg/mL

This rigidity suppresses off-target binding to hERG cardiac channels (selectivity ratio: 15:1 for cyclopentane vs. 3:1 for succinimide derivatives) [4]. Bicyclo[1.1.1]pentane bioisosteres further amplify these advantages: They reduce nonspecific membrane binding by 40–60% (measured via CHI(IAM) values) and enhance blood-brain barrier permeability (Papp > 15 × 10⁻⁶ cm/s) due to diminished π-π stacking interactions [5]. Molecular dynamics simulations reveal that the cyclopentane core’s sp³-hybridized carbon network creates orthogonal pharmacophore vectors, enabling optimal hydrophobic contact with Naᵥ1.7 domain IV [1] [5].

Impact of N-Methylation on Metabolic Clearance Rates in Preclinical Models

Strategic N-methylation of cyclopentane-1,3-dicarboxamide derivatives profoundly influences their ADME (Absorption, Distribution, Metabolism, Excretion) profiles. Unsubstituted dicarboxamides undergo rapid hepatic clearance in rats (Clₚ = 32 mL/min/kg) via cytochrome P450 3A4-mediated oxidation at the amide nitrogen [1]. Introducing N-methyl groups on the biphenylsulfonamide-facing amide nitrogen sterically blocks this oxidation, reducing clearance by 70% (Clₚ = 9.6 mL/min/kg) and extending plasma half-life from 1.1 to 4.3 hours [1].

Table 3: N-Methylation Effects on Pharmacokinetics

ParameterUnmethylated AnalogN-Methylated Analog
Plasma clearance (rat)32 mL/min/kg9.6 mL/min/kg
Oral bioavailability (%)2268
Vdₛₛ (L/kg)0.81.4
CYP3A4 metabolism rate100% (reference)28%

Critically, regioselective methylation is essential: Methylation on the aryl-sulfonamide-proximal amide enhances metabolic stability without compromising Naᵥ1.7 potency (IC₅₀ = 90 nM). In contrast, methylation on the aliphatic-side amide disrupts critical hydrogen bonding with the channel’s pore-forming residues, increasing IC₅₀ to 850 nM [1] [4]. Molecular weight optimization through methylation also improves solubility; N-methylated derivatives exhibit 2.3-fold higher aqueous solubility (Log P reduced from 2.8 to 2.1) due to disrupted crystal lattice energy [3].

In vitro-in vivo correlation (IVIVC) studies confirm that N-methylation shifts the primary metabolic pathway from oxidative deamination to glucuronidation, minimizing toxic metabolite generation. This underlies the 3-fold increase in therapeutic index observed in rat neuropathic pain models [1] [4].

Properties

Product Name

Cyclopentane-1,3-dicarboxamide

IUPAC Name

cyclopentane-1,3-dicarboxamide

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C7H12N2O2/c8-6(10)4-1-2-5(3-4)7(9)11/h4-5H,1-3H2,(H2,8,10)(H2,9,11)

InChI Key

XXYUQCRBRUNRET-UHFFFAOYSA-N

SMILES

C1CC(CC1C(=O)N)C(=O)N

Canonical SMILES

C1CC(CC1C(=O)N)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.